

spectroscopic data of 3-Acetoxy-4-cadinen-8one (NMR, MS)

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Compound of Interest		
Compound Name:	3-Acetoxy-4-cadinen-8-one	
Cat. No.:	B1159575	Get Quote

Eupatorin, a sesquiterpenoid from Eupatorium adenophorum, was identified as **3-acetoxy-4-cadinen-8-one** through spectroscopic analysis.

Spectroscopic Data of 3-Acetoxy-4-cadinen-8-one

The structural elucidation of **3-Acetoxy-4-cadinen-8-one** was accomplished using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The detailed data are presented below.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the molecular formula of the compound.

lon	Calculated m/z	Found m/z	Molecular Formula
[M+Na]+	299.1674	299.1672	C17H24O3Na

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Data (500 MHz, CDCl₃)



Position	δ (ppm)	Multiplicity	J (Hz)
1	2.59	m	
2	1.83	m	_
3	5.37	dd	11.5, 5.5
6	2.05	m	
7	1.48	m	_
9	2.35	m	_
10	1.28	m	_
11	2.21	m	
12	0.95	d	7.0
13	0.83	d	7.0
14	1.25	S	
15	1.73	S	=
OAc	2.08	S	_

 $^{^{13}\}text{C NMR Data (125 MHz, CDCl}_{3}\text{)}$



Position	δ (ppm)	Туре
1	45.2	СН
2	25.4	CH ₂
3	74.9	СН
4	134.1	С
5	129.8	С
6	40.8	СН
7	28.1	СН
8	212.1	С
9	49.8	CH ₂
10	41.5	СН
11	21.5	СН
12	21.6	CH₃
13	15.9	CH₃
14	22.1	CH₃
15	17.0	CH ₃
OAc (C=O)	170.5	С
OAc (CH ₃)	21.3	CH₃

Experimental Protocols Isolation of 3-Acetoxy-4-cadinen-8-one

The air-dried and powdered aerial parts of Eupatorium adenophorum were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure. The residue was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction was subjected to repeated column chromatography over silica gel, followed by preparative thin-layer chromatography and



purification by high-performance liquid chromatography (HPLC) to yield pure **3-Acetoxy-4-cadinen-8-one**.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AV-500 spectrometer. Chemical shifts were referenced to the solvent peaks of CDCl₃ (δH 7.26 and δC 77.16).
- Mass Spectrometry: HRESIMS data was obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization source.

Logical Workflow for Compound Characterization

The following diagram illustrates the general workflow from plant material to the characterization of the isolated compound.



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Caption: Workflow for the isolation and structural elucidation of **3-Acetoxy-4-cadinen-8-one**.

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